

HMMNI (Standard) CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **HMMNI (Standard)**

Cat. No.: **B194112**

[Get Quote](#)

In-Depth Technical Guide: HMMNI (Standard)

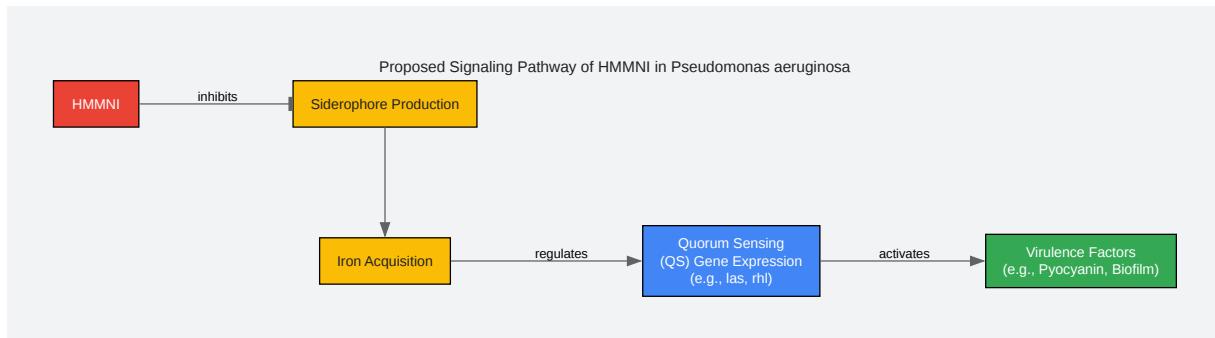
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole (HMMNI), a key metabolite of the antiprotozoal drug dimetridazole. This document details its chemical properties, analytical methodologies for its detection, and insights into its biological activities, including a recently elucidated mechanism of action as a quorum sensing inhibitor.

Core Chemical and Physical Data

HMMNI, also known as Hydroxy Dimetridazole, is a critical analyte in pharmacological and food safety research. Its fundamental properties are summarized below.

Property	Value	Citations
CAS Number	936-05-0	[1] [2] [3]
Molecular Weight	157.13 g/mol	[1] [2]
Molecular Formula	C ₅ H ₇ N ₃ O ₃	[1] [3]
Synonyms	Hydroxy Dimetridazole, 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole, (1-methyl-5-nitroimidazol-2-yl)methanol	[2] [3]


Antiprotozoal and Biological Activity

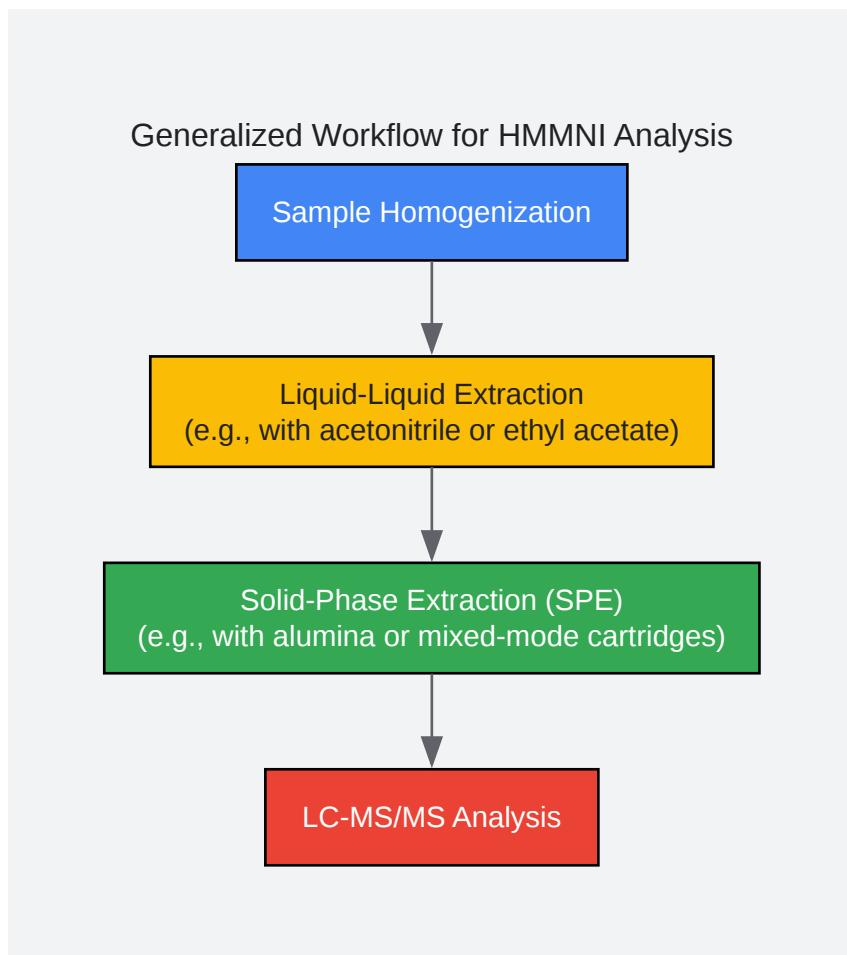
HMMNI is recognized for its antiprotozoal properties. It has demonstrated efficacy against *Trichomonas foetus* with a reported ED₅₀ of 1.6 µg/mL[\[1\]](#). While the broader antiprotozoal mechanism of nitroimidazoles is generally attributed to the bioreduction of the nitro group to reactive intermediates that induce cellular damage, a more specific and novel mechanism of action for HMMNI has been identified in bacteria.

Recent studies have revealed that HMMNI functions as a siderophore inhibitor in *Pseudomonas aeruginosa*. This inhibition of iron-chelating molecules subsequently disrupts, or "occludes," the bacterial quorum sensing (QS) system[\[4\]](#)[\[5\]](#)[\[6\]](#). Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production[\[4\]](#)[\[7\]](#). By inhibiting siderophore production, HMMNI downregulates QS-related genes, leading to a reduction in virulence factors like pyocyanin and a decrease in biofilm formation[\[4\]](#)[\[5\]](#)[\[6\]](#).

Signaling Pathway: HMMNI as a Quorum Sensing Inhibitor

The following diagram illustrates the proposed signaling pathway for HMMNI's inhibition of the quorum sensing system in *Pseudomonas aeruginosa*.

[Click to download full resolution via product page](#)


HMMNI inhibits siderophore production, impacting quorum sensing.

Experimental Protocols: Analysis of HMMNI

The detection and quantification of HMMNI in biological matrices are crucial for drug metabolism studies and regulatory monitoring. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant analytical technique.

Sample Preparation for Biological Matrices (e.g., Tissue, Honey)

A generalized experimental workflow for the extraction and cleanup of HMMNI from complex samples prior to LC-MS/MS analysis is outlined below.

[Click to download full resolution via product page](#)

Workflow for the analysis of HMMNI in biological samples.

Detailed Methodologies

1. Sample Extraction:

- **Tissue Samples:** Homogenized tissue is typically extracted with an organic solvent such as acetonitrile or ethyl acetate. The addition of salts like magnesium sulfate and sodium chloride can be used to induce phase separation.
- **Honey Samples:** Honey is often dissolved in an acidic solution before extraction with an appropriate solvent.

2. Sample Cleanup:

- A cleanup step is essential to remove matrix interferences. Solid-phase extraction (SPE) is commonly employed. The choice of sorbent depends on the matrix; alumina and mixed-mode cation exchange cartridges have been used effectively.

3. LC-MS/MS Conditions:

- Chromatographic Separation: Reversed-phase chromatography is typically used, with C18 or pentafluorophenyl (PFP) columns providing good separation.
- Mobile Phase: A gradient elution with a mixture of water (often containing a small percentage of formic or acetic acid) and an organic solvent like acetonitrile or methanol is common.
- Mass Spectrometry: Detection is performed using a tandem mass spectrometer, usually in the positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, tracking specific precursor-to-product ion transitions for HMMNI.

This guide provides foundational knowledge on HMMNI for professionals in the fields of pharmaceutical research and development. The elucidation of its role as a quorum sensing inhibitor opens new avenues for research into its potential applications beyond its traditional antiprotozoal activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Hydroxymethyl-1-methyl-5-nitroimidazole, one siderophore inhibitor, occludes quorum sensing in *Pseudomonas aeruginosa* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Breaking a pathogen's iron will: inhibiting siderophore production as an antimicrobial strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxymethyl-1-methyl-5-nitroimidazole, one siderophore inhibitor, occludes quorum sensing in *Pseudomonas aeruginosa* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | 2-Hydroxymethyl-1-methyl-5-nitroimidazole, one siderophore inhibitor, occludes quorum sensing in *Pseudomonas aeruginosa* [frontiersin.org]
- 7. Quorum Sensing Inhibitors to Quench *P. aeruginosa* Pathogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [HMMNI (Standard) CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b194112#hmmni-standard-cas-number-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com